N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-4-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQNKONJGPPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209994-16-0 | |
| Record name | N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the nitration of benzene sulfonamide followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent amination processes.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various oxidation reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the nitrobenzene and sulfonamide groups can participate in various electrostatic interactions, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Halogen substituents (Cl, F) offer steric and electronic modulation but lack the strong electron-withdrawing nature of -NO₂ .
- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for biological applications.
Analytical and Purity Data
Analytical methods for characterizing related compounds include:
Table 2: Analytical Profiles of Analogous Compounds
- NMR Spectroscopy : Aromatic protons in halogenated analogs typically resonate at δ 7.0–8.2 ppm, whereas nitro-substituted derivatives may exhibit downfield shifts due to electron withdrawal .
- Mass Spectrometry : ESI-MS data for the chloro-fluoro analog ([M+H]+ at m/z 297) aligns with its molecular weight, confirming structural integrity .
Implications for Research and Development
- Reactivity: The nitro group in the target compound may render it more susceptible to reduction reactions compared to halogenated analogs, offering pathways for derivatization (e.g., conversion to amino groups).
- Biological Activity : Sulfonamides with electron-withdrawing groups often exhibit enhanced antimicrobial or enzyme inhibitory activity, warranting further pharmacological screening .
Biological Activity
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, exhibits notable biological activities, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula CHNOS and a molecular weight of 281.72 g/mol. Its structure includes:
- Aminoethyl group : Contributes to hydrogen bonding capabilities.
- Nitro group : Enhances reactivity and potential for generating reactive intermediates.
- Sulfonamide moiety : Known for antibacterial properties through inhibition of folate synthesis.
The biological activity of this compound is attributed to its ability to form stable complexes with biomolecules, which can inhibit enzymatic functions or modulate receptor activities. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the aminoethyl group facilitates binding through hydrogen bonds and ionic interactions.
1. Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Sulfonamides are known to interfere with bacterial folate synthesis, which is essential for nucleic acid production. This compound may serve as a lead structure for developing new antimicrobial agents .
2. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes, including human carbonic anhydrases (hCAs). Inhibition constants (K) for hCA I have been reported in the range of 49 nM to >10,000 nM, suggesting varying potency depending on structural modifications . This inhibition can have therapeutic implications for conditions such as glaucoma and cancer.
3. Anticancer Properties
The nitro group in the compound is associated with anticancer activity due to its ability to generate reactive oxygen species upon reduction. The compound has shown promise in preclinical studies for inducing cell death in cancer cells through mechanisms distinct from traditional chemotherapeutics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited hCA IX and XII, which are implicated in tumor progression and metastasis. These findings suggest potential applications in hypoxia-induced cancers .
- Antimicrobial Testing : Laboratory tests indicated that this compound exhibited significant antibacterial activity against various strains, reinforcing its potential use in developing new antibiotics.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Contains a chlorophenyl group | Different antibacterial profile |
| N-(2-Aminobenzyl)-4-nitrobenzenesulfonamide | Larger aminobenzyl side chain | Potentially altered pharmacokinetics |
| N-(2-Aminoethyl)-N-benzyl-4-nitrobenzenesulfonamide | Increased steric hindrance | May alter binding properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
